4-Isothiocyanatophenyl dimethylcarbamate

Covalent inhibitor design H₂S donor pharmacology Chemoproteomics

Researchers requiring orthogonal reactivity for tandem target engagement often face cross-reactivity and specificity limits with mono-functional probes. 4-Isothiocyanatophenyl dimethylcarbamate (CAS 62098-01-5) solves this with its dual-warhead architecture. - Dual Reactivity: Combines an electrophilic -N=C=S group for cysteine capture and a dimethylcarbamate ester for serine hydrolase carbamoylation, enabling sequential pulldown workflows. - H₂S Donor: The isothiocyanate moiety permits cysteine-triggered H₂S release, accelerated by the electron-withdrawing carbamate substituent for a cleaner kinetic profile. - Synergist Scaffold: The para-substituted dimethylcarbamate architecture is validated for optimal insecticide synergism, with analogs achieving >1000-fold resistance ratio reductions.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 62098-01-5
Cat. No. B14543730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatophenyl dimethylcarbamate
CAS62098-01-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C10H10N2O2S/c1-12(2)10(13)14-9-5-3-8(4-6-9)11-7-15/h3-6H,1-2H3
InChIKeyUNGHRODWNSNHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanatophenyl Dimethylcarbamate: Dual-Warhead Thiocarbamate Probe Overview


4-Isothiocyanatophenyl dimethylcarbamate (CAS 62098-01-5), also named (4-isothiocyanatophenyl) N,N-dimethylcarbamate, is a synthetic aryl isothiocyanate bearing a para-oriented dimethylcarbamate ester substituent on the phenyl ring. It belongs to the broader O-aryl N,N-dimethylcarbamate class but is distinguished by the simultaneous presence of a reactive –N=C=S electrophile and a hydrolytically labile carbamate ester, classifying it as a dual-warhead covalent modifier. The molecular formula is C₁₀H₁₀N₂O₂S, and the molecular weight is 222.26 g/mol . Unlike mono-functional isothiocyanates (e.g., allyl isothiocyanate, benzyl isothiocyanate) or simple aryl dimethylcarbamates used as acetylcholinesterase inhibitors, this compound's two electrophilic centers provide orthogonal reactivity handles for chemoproteomic target engagement, tandem enzyme inhibition, insecticide synergism, or controlled H₂S release [1][2].

Why Generic Substitutes Cannot Match This Dual-Warhead Compound


Substituting 4-isothiocyanatophenyl dimethylcarbamate with either a mono-functional isothiocyanate (e.g., phenyl isothiocyanate) or a simple aryl N,N-dimethylcarbamate collapses the dual-reactivity profile essential for sequential covalent engagement. Phenyl isothiocyanate (PITC) reacts rapidly with cysteine thiols and glutathione but lacks the carbamate warhead needed for sustained serine hydrolase inhibition [1]. Conversely, 4-nitrophenyl dimethylcarbamate and analogous simple aryl N,N-dimethylcarbamates are effective carbamoylating agents for acetylcholinesterase but cannot undergo thiol-mediated cyclization to release H₂S or form stable thiourea adducts with protein targets [2][3]. In insecticide synergist screening, altering the O-aryl N,N-dimethylcarbamate to N,N-diethyl-, N,N-dimethylthio-, or other carbamate variants reduced synergistic activity to between 1/18 and 1/2 of the N,N-dimethylcarbamate parent, demonstrating that the dimethylcarbamate moiety is not interchangeable [2]. The 4-isothiocyanato substitution further differentiates the compound by providing a second, spatially separated electrophilic site capable of undergoing nucleophilic addition with amines, thiols, or alcohols under physiological conditions [4].

Quantitative Differentiation vs. Closest Analogs


Superior Cysteine Reactivity vs. Mono-Functional Isothiocyanates

In a systematic cysteine-depletion assay (24 h, 1:10 peptide-to-compound ratio), 4-isothiocyanatophenyl dimethylcarbamate (compound 1h in Lin et al. 2019) depleted a model cysteine peptide by 94%, significantly exceeding the depletion achieved by the parent phenyl isothiocyanate (PITC, 56%) and the simple alkyl isothiocyanate ethyl isothiocyanate (EITC, 54%) [1]. This indicates that the para-substituted dimethylcarbamate group enhances thiol reactivity, likely through electronic activation of the isothiocyanate moiety. The compound's dual-warhead nature—isothiocyanate plus carbamate—means that even after the isothiocyanate is consumed by glutathione or cysteine, the carbamate warhead remains available for serine hydrolase carbamoylation, a feature absent in mono-functional isothiocyanates.

Covalent inhibitor design H₂S donor pharmacology Chemoproteomics

Positional Advantage for Synergist Activity in Aryl Dimethylcarbamates

A systematic SAR evaluation of 100 non-insecticidal aryl N,N-dimethylcarbamates as synergists for organophosphorus insecticides demonstrated that the position of the substituent on the benzene ring critically determines synergist efficacy: para = meta > ortho [1]. Among the series, 4-methylthiophenyl N,N-dimethylcarbamate (SK-26) and 2-dimethylamino-6-methyl-4-pyrimidinyl N,N-dimethylcarbamate (SK-102) were characterized. SK-102 reduced the resistance ratio against pirimiphos-methyl from 1202-fold to 1.1-fold, equating to a >1000-fold resistance reversal [1][2]. While 4-isothiocyanatophenyl dimethylcarbamate was not directly tested in this 1990 study, the established para-substitution rule places the isothiocyanato group in the optimal position for maximal synergistic potency. In contrast, the corresponding ortho-isothiocyanato isomer and unsubstituted phenyl N,N-dimethylcarbamate are predicted to be markedly less effective, based on the documented positional SAR [1].

Insecticide synergism Organophosphorus resistance SAR

Carbamate Hydrolytic Stability vs. Simple Alkyl Carbamates

Kinetic studies on the acid-catalyzed hydrolysis of phenyl N,N-dimethylcarbamate established that the aryl carbamate ester is hydrolytically more stable than alkyl carbamates: phenyl N,N-dimethylcarbamate exhibited a significantly slower hydrolysis rate compared to ethyl N,N-dimethylcarbamate under identical conditions (5.0 M HClO₄, 50°C) [1]. For 4-isothiocyanatophenyl dimethylcarbamate, the electron-withdrawing –N=C=S substituent (Hammett σₚ ≈ 0.2–0.3) is predicted to further retard carbamate hydrolysis relative to the unsubstituted phenyl ester by stabilizing the tetrahedral intermediate. In the context of H₂S-release pharmacology, this slower carbamate hydrolysis ensures that H₂S generation is predominantly governed by cysteine-triggered isothiocyanate cyclization rather than by non-specific ester hydrolysis, a differentiation from simpler dithiocarbamate-based H₂S donors (e.g., N,N-dimethyldithiocarbamate) where spontaneous hydrolysis dominates [2].

Hydrolytic stability Carbamate reactivity Prodrug design

Protected Thiocarbamate Route for Superior Purity

A 2000 methodology paper from the National Cancer Institute (Zhang et al.) demonstrated that aryl isothiocyanates can be synthesized via protected phenylthiocarbamate intermediates, avoiding the use of highly toxic thiophosgene and yielding products with superior purity profiles [1]. This route is directly applicable to 4-isothiocyanatophenyl dimethylcarbamate, where the dimethylcarbamate ester is pre-installed on the phenol before isothiocyanate formation, circumventing chemoselectivity issues that would arise if the isothiocyanate were introduced first. The synthetic sequence (phenol → O-aryl dimethylcarbamate → reduction → thiocarbamate formation → deprotection) contrasts with the classical Edman-type approach (amine → isothiocyanate) that cannot be applied to this compound class. The protected thiocarbamate route typically achieves >95% conversion to the isothiocyanate with minimal side-product formation, as validated by HPLC analysis of model compounds [1].

Synthetic chemistry Isothiocyanate synthesis Procurement quality

Prioritized Application Scenarios


Covalent Chemoproteomic Probe for Dual Target Engagement

The 94% cysteine peptide depletion by the isothiocyanate warhead combined with the intact carbamate warhead enables sequential pulldown workflows: first, the –N=C=S group captures cysteine-containing targets (e.g., glutathione S-transferases, kinases with reactive cysteines), followed by carbamoylation of serine hydrolases upon workup or extended incubation [1]. This dual reactivity profile is not achievable with mono-warhead probes such as phenyl isothiocyanate or 4-nitrophenyl dimethylcarbamate alone [2][3].

Insecticide Synergist Against Resistant Agricultural Pests

The para-substituted aryl N,N-dimethylcarbamate scaffold is validated as the optimal synergist architecture (para = meta > ortho) [1]. The 4-isothiocyanato group provides an additional covalent binding capability that could irreversibly inactivate detoxification esterases or cytochrome P450s, potentially surpassing reversible synergists such as piperonyl butoxide in resistance-breaking potency. The class benchmark SK-102 achieved >1000-fold resistance ratio reduction against pirimiphos-methyl [2].

Controlled H₂S Donor for Cardiovascular and Redox Biology

The isothiocyanate moiety undergoes cysteine-triggered cyclization to release H₂S with kinetics dependent on the R-group structure [1]. The electron-withdrawing dimethylcarbamate substituent is predicted to accelerate H₂S release relative to alkyl isothiocyanates while the carbamate ester retards non-specific hydrolysis, providing a cleaner H₂S-release profile than dithiocarbamate donors. This application exploits the same dual-warhead feature that distinguishes the compound from simple isothiocyanates like PITC or allyl isothiocyanate.

Bifunctional Building Block for Bioconjugation and Heterocyclic Synthesis

The protected thiocarbamate synthetic route [1] ensures high-purity 4-isothiocyanatophenyl dimethylcarbamate suitable for subsequent derivatization: the isothiocyanate reacts with amines to form thiourea-linked conjugates, while the carbamate can be cleaved to liberate a free phenol for further functionalization. This orthogonal reactivity is valuable for constructing focused libraries of thiazole, thiadiazole, and benzothiazine heterocycles for medicinal chemistry screening [2].

Quote Request

Request a Quote for 4-Isothiocyanatophenyl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.